

BTX161: A Novel CKIα Degrader Activating the DNA Damage Response

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Compound of Interest		
Compound Name:	BTX161	
Cat. No.:	B15543735	Get Quote

This technical guide provides an in-depth overview of the preclinical data on **BTX161**, a novel thalidomide analog that functions as a potent and effective degrader of Casein Kinase I alpha (CKIa). **BTX161**'s mechanism of action involves the activation of the DNA damage response (DDR) and the tumor suppressor protein p53, highlighting its potential as a therapeutic agent in oncology, particularly in acute myeloid leukemia (AML). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pathways targeted by **BTX161**.

Core Mechanism of Action

BTX161 is a molecular glue that induces the degradation of CKIα.[1][2] This degradation is more effective than that mediated by the well-known immunomodulatory drug lenalidomide in human AML cells.[1] The ablation of CKIα by **BTX161** triggers a DNA damage response, characterized by the phosphorylation of H2AX, a key marker of DNA double-strand breaks.[2] However, it is noteworthy that this DDR activation occurs without direct evidence of DNA damage.[2]

A critical consequence of CKIα degradation by **BTX161** is the activation and stabilization of the p53 tumor suppressor protein.[1][2] Paradoxically, **BTX161** also leads to the stabilization of the p53 antagonist, Mouse double minute 2 homolog (MDM2).[1] This complex interplay suggests that the ultimate cellular outcome is dependent on the balance between p53 activation and MDM2 stabilization.



Furthermore, **BTX161** has been shown to upregulate Wnt signaling targets, including the protooncogene MYC, while not affecting the mRNA expression of MDM2.[1][2] The pro-leukemic effects of Wnt activation are an important consideration in the therapeutic application of **BTX161**.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on **BTX161** in the human AML cell line MV4-11.

Table 1: Effect of BTX161 on Gene Expression in MV4-11 Cells

Gene	Treatment	Concentration	Time	Result
Wnt targets (incl.	BTX161	25 μΜ	4 hours	Upregulated
MDM2	BTX161	25 μΜ	4 hours	No effect on mRNA expression

Table 2: Effect of BTX161 on Protein Expression and Cellular Processes in MV4-11 Cells

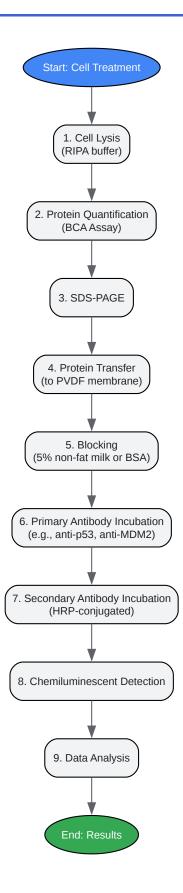
Protein/Proces s	Treatment	Concentration	Time	Result
p53	BTX161	10 μΜ	6 hours	Augmented protein expression
MDM2	BTX161	10 μΜ	6 hours	Augmented protein expression
Caspase 3 activation	BTX161 in combination with THZ1 and CDK9 inhibitor	10 μΜ	6 hours	Maximal activation



Signaling Pathway

The signaling pathway initiated by **BTX161** leading to the activation of the DNA damage response is depicted below.





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References

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